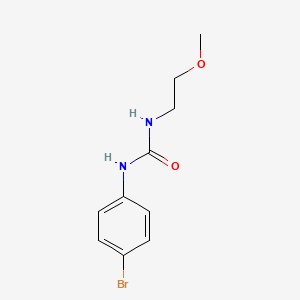
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(2-methoxyethyl)urea is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a methoxyethyl group attached to the urea moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Bromphenyl)-3-(2-Methoxyethyl)harnstoff beinhaltet typischerweise die Reaktion von 4-Bromanilin mit 2-Methoxyethylisocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:
4-Bromanilin+2-Methoxyethyl isocyanat→1-(4-Bromphenyl)-3-(2-Methoxyethyl)harnstoff
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von 1-(4-Bromphenyl)-3-(2-Methoxyethyl)harnstoff die Verwendung von automatisierten Reaktoren und die präzise Kontrolle von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen beinhalten. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die reine Verbindung zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Bromphenyl)-3-(2-Methoxyethyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Das Bromatom am Phenylring kann durch andere Nucleophile ersetzt werden.
Hydrolyse: Die Harnstoffgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl spezifische Bedingungen und Reagenzien erforderlich wären.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln.
Hydrolyse: Saure oder basische wässrige Lösungen.
Oxidation und Reduktion: Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Produkte hängen vom verwendeten Nucleophil ab.
Hydrolyse: Bildung von 4-Bromanilin und 2-Methoxyethylamin.
Oxidation und Reduktion: Spezifische Produkte hängen von der Art der Redoxreaktion ab.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromphenyl)-3-(2-Methoxyethyl)harnstoff hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Potenzieller Einsatz als Pharmakophor im Wirkstoffdesign.
Materialwissenschaften: Verwendung bei der Synthese von fortschrittlichen Materialien mit spezifischen Eigenschaften.
Biologische Studien: Untersuchung seiner Wechselwirkungen mit biologischen Molekülen und potenziellen therapeutischen Wirkungen.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(4-Bromphenyl)-3-(2-Methoxyethyl)harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Das Bromatom und die Harnstoffgruppe spielen eine entscheidende Rolle bei der Bindung an Zielproteine oder Enzyme, die möglicherweise ihre Aktivität hemmen. Die Methoxyethylgruppe kann die Löslichkeit und Bioverfügbarkeit der Verbindung verbessern.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The bromine atom and the urea moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(4-Chlorphenyl)-3-(2-Methoxyethyl)harnstoff
- 1-(4-Fluorphenyl)-3-(2-Methoxyethyl)harnstoff
- 1-(4-Methylphenyl)-3-(2-Methoxyethyl)harnstoff
Einzigartigkeit
1-(4-Bromphenyl)-3-(2-Methoxyethyl)harnstoff ist einzigartig durch das Vorhandensein des Bromatoms, das seine Reaktivität und Wechselwirkungen mit biologischen Zielen im Vergleich zu seinen Chlor-, Fluor- und Methylanalogen signifikant beeinflussen kann.
Eigenschaften
Molekularformel |
C10H13BrN2O2 |
|---|---|
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-7-6-12-10(14)13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
NVVXJERBCXDLPX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)NC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)

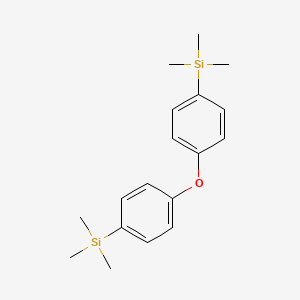
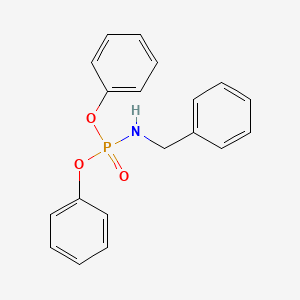
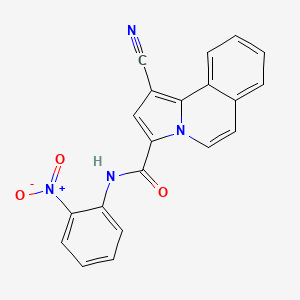

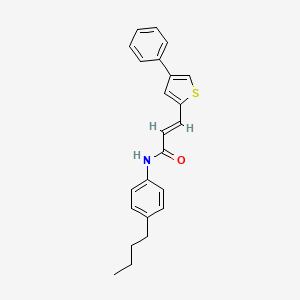

![7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B11945226.png)

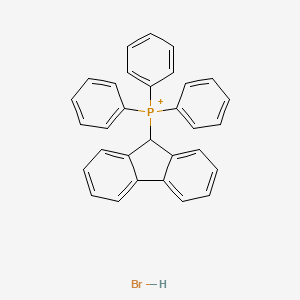

![[12-(Hydroxymethyl)-5-tetracyclo[7.2.1.04,11.06,10]dodeca-2,7-dienyl]methanol](/img/structure/B11945239.png)

